Enhanced Reactivity of C2-Nitrile for Hydrolysis to Carboxamide
The 2-cyano group in 4-methoxy-5-methylpyrimidine-2-carbonitrile undergoes controlled hydrolysis to yield 4-methoxy-5-methylpyrimidine-2-carboxamide, a transformation that is not possible with the de-nitrile analog 4-methoxy-5-methylpyrimidine (CAS 17758-12-2). The nitrile functional group provides a versatile synthetic handle absent in the non-nitrile comparator . Comparative data on nitrile vs. non-nitrile reactivity in pyrimidine systems indicates that the C2-nitrile enables conversion to carboxylic acids, esters, amidines, and tetrazoles — transformations fundamentally inaccessible from the non-nitrile analog [1].
| Evidence Dimension | Synthetic versatility (available functional group transformations) |
|---|---|
| Target Compound Data | C2-nitrile enables 4+ downstream transformations (amide, acid, ester, amidine, tetrazole) |
| Comparator Or Baseline | 4-Methoxy-5-methylpyrimidine (CAS 17758-12-2) lacks nitrile group |
| Quantified Difference | Qualitative: nitrile group present vs. absent |
| Conditions | Standard hydrolysis, reduction, or cycloaddition reaction conditions |
Why This Matters
The nitrile functional group enables a wider array of downstream synthetic applications than the non-nitrile analog, increasing the intermediate's utility value in medicinal chemistry programs.
- [1] Kaneda S, Sakamoto T. Studies on Pyrimidine Derivatives; XXXVII. Synthesis of Pyrimidinecarbonitriles by Reaction of Pyrimidine N-Oxides with Trimethylsilyl Cyanide. View Source
